N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Description

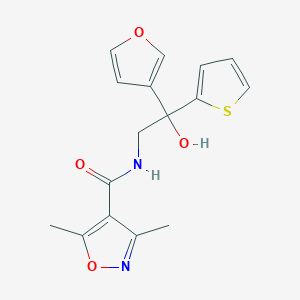

This compound is a hybrid heterocyclic molecule featuring a central ethyl backbone substituted with furan-3-yl, thiophen-2-yl, and hydroxyl groups. The isoxazole-4-carboxamide moiety is further modified with 3,5-dimethyl substituents.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-10-14(11(2)22-18-10)15(19)17-9-16(20,12-5-6-21-8-12)13-4-3-7-23-13/h3-8,20H,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUAGQAWHVTAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications based on existing research.

Structural Overview

The compound features a complex structure that includes:

- Furan and Thiophene Rings : These heterocyclic components contribute to the compound's reactivity and biological activity.

- Isosoxazole Moiety : Known for its role in various pharmacological activities, this part of the molecule enhances its interaction with biological targets.

Molecular Formula : C₁₅H₁₃N₃O₄S

Molecular Weight : 303.3 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity , particularly against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies reveal that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Study: Breast Cancer Cell Lines

In vitro studies on MCF-7 breast cancer cells demonstrated:

- IC₅₀ Value : 14.8 µM

- Mechanism: Induction of apoptosis via mitochondrial pathway activation, evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).

The biological activity of this compound is attributed to several mechanisms:

-

Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and microbial resistance.

- Example : Inhibition of carbonic anhydrases (hCA IX and hCA II), which play a role in tumor growth and metastasis.

- Signal Transduction Modulation : It appears to interfere with signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily hepatic metabolism with potential active metabolites contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Features

The compound’s unique combination of furan , thiophene , and isoxazole rings distinguishes it from related derivatives. Below is a comparative analysis of key structural elements:

- The 3,5-dimethylisoxazole moiety introduces steric bulk and metabolic stability relative to simpler heterocycles (e.g., pyrazole or thiadiazole in ) .

2.3 Spectral and Physicochemical Properties

IR and NMR data for similar compounds provide benchmarks for comparison:

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:

The compound is typically synthesized via multi-step reactions involving:

- Step 1: Condensation of furan-3-yl and thiophen-2-yl precursors with a hydroxyethyl intermediate under reflux conditions (e.g., acetonitrile or ethanol) .

- Step 2: Coupling with 3,5-dimethylisoxazole-4-carboxamide using carbodiimide-based reagents (e.g., HBTU) in DMF or THF .

- Step 3: Purification via column chromatography (e.g., silica gel) or recrystallization (ethanol/ethyl acetate) to achieve >90% purity .

Key intermediates are confirmed using -NMR and -NMR to track functional group incorporation .

Advanced: How can reaction conditions be optimized to improve yield?

Answer:

Optimization strategies include:

- Solvent selection: Polar aprotic solvents (DMF, THF) enhance carboxamide coupling efficiency, while ethanol minimizes by-product formation during cyclization .

- Temperature control: Microwave-assisted synthesis reduces reaction time (e.g., 1–3 minutes) and improves regioselectivity .

- Catalyst screening: Triethylamine or iodine accelerates cyclization steps, as observed in analogous thiadiazole syntheses .

Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (e.g., temperature, molar ratios) for maximum yield .

Basic: What analytical techniques validate the compound’s structural integrity?

Answer:

- NMR spectroscopy: -NMR identifies protons on furan (δ 6.5–7.5 ppm), thiophene (δ 7.0–7.3 ppm), and hydroxyethyl groups (δ 4.0–5.0 ppm). -NMR confirms carboxamide carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry (HRMS): Exact mass matches theoretical values (e.g., [M+H] for CHNOS at 365.12 Da) .

- IR spectroscopy: Peaks at 1650–1700 cm (C=O stretch) and 3200–3400 cm (N-H stretch) confirm functional groups .

Advanced: How to resolve contradictions in reported spectral data or yields?

Answer:

Discrepancies may arise from:

- Impurity profiles: Use HPLC-MS to identify by-products (e.g., unreacted thiophene precursors) .

- Crystallization variability: Recrystallize under controlled conditions (e.g., slow cooling in ethanol) to ensure consistent polymorph formation .

- Deuterated solvent effects: Compare NMR data across solvents (CDCl vs. DMSO-d) to confirm peak assignments .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

- Functional group substitution: Replace the furan-3-yl group with pyridine or benzene analogs to assess hydrophobicity impacts on bioactivity .

- Bioisosteric replacements: Substitute the thiophene ring with 1,2,4-triazole to evaluate metabolic stability .

- In vitro assays: Test modified analogs against target enzymes (e.g., bacterial dihydrofolate reductase) using fluorescence-based inhibition assays .

Basic: What are critical considerations for solubility and stability?

Answer:

- Solubility: Use DMSO for in vitro assays (solubility >10 mM) or PEG-400 for in vivo formulations .

- Stability: Store at –20°C under argon to prevent oxidation of the hydroxyethyl group. Monitor degradation via LC-MS over 72 hours .

Advanced: How to design bioactivity assays for antimicrobial potential?

Answer:

- Minimum inhibitory concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Time-kill kinetics: Evaluate bactericidal activity at 2× MIC over 24 hours .

- Resistance profiling: Serial passage assays identify mutations in target genes (e.g., gyrB for DNA gyrase) .

Advanced: How to address low yields in multi-step syntheses?

Answer:

- Intermediate trapping: Use in situ FTIR to monitor carboxamide coupling and quench reactions at >90% conversion .

- Flow chemistry: Continuous-flow reactors improve mixing and heat transfer during exothermic steps (e.g., cyclization) .

- By-product recycling: Isolate unreacted starting materials via liquid-liquid extraction (ethyl acetate/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.